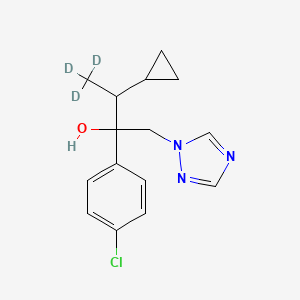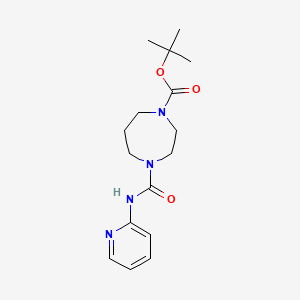![molecular formula C39H32CuIOP2 B12054061 Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) is a copper-based compound with the empirical formula C39H32CuIOP2 and a molecular weight of 769.07 g/mol . This compound is known for its application as a catalyst in various cross-coupling reactions, making it a valuable tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) typically involves the reaction of 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene with a copper(I) iodide source . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper(I) species. The reaction mixture is often stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) is primarily involved in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: Common reagents used in these reactions include organohalides, organoboranes, organostannanes, and organozinc compounds. The reactions typically require a base, such as potassium carbonate or sodium hydroxide, and are often carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, or other carbon-carbon bonded structures, depending on the specific coupling partners used .
Scientific Research Applications
Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) has a wide range of applications in scientific research, including:
- Chemistry : Used as a catalyst in organic synthesis to form carbon-carbon and carbon-heteroatom bonds .
- Biology : Potential applications in the synthesis of biologically active molecules and pharmaceuticals .
- Medicine : Used in the development of new drugs and therapeutic agents .
- Industry : Employed in the production of fine chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism by which Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) exerts its catalytic effects involves the coordination of the copper center with the phosphine ligands. This coordination facilitates the activation of the coupling partners, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds . The copper center acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds:
- 1,1′-Bis(phenylphosphinidene)ferrocene
- 1,5-Bis(diphenylphosphino)pentane
- Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Uniqueness: Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) is unique due to its specific ligand structure, which provides enhanced stability and reactivity in cross-coupling reactions compared to other copper-based catalysts . The presence of the xanthene backbone and the diphenylphosphino groups contribute to its high catalytic efficiency and selectivity .
Properties
Molecular Formula |
C39H32CuIOP2 |
|---|---|
Molecular Weight |
769.1 g/mol |
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;iodocopper |
InChI |
InChI=1S/C39H32OP2.Cu.HI/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;/h3-28H,1-2H3;;1H/q;+1;/p-1 |
InChI Key |
BEXLDSSXWBMGGT-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.[Cu]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)
![(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)
![4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12054012.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054023.png)







![4-[4-(4-bromophenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12054055.png)
